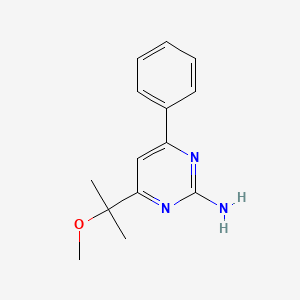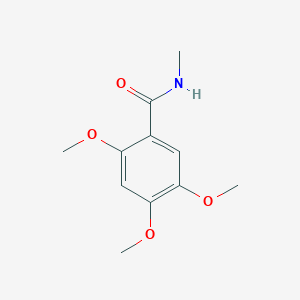![molecular formula C16H15F2NO2S B5774597 N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide](/img/structure/B5774597.png)
N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of fluorine atoms and a methoxybenzyl group in its structure suggests that it may exhibit unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoroaniline and 4-methoxybenzyl chloride.
Formation of Intermediate: The 2,6-difluoroaniline is reacted with chloroacetyl chloride to form an intermediate compound.
Thioether Formation: The intermediate is then reacted with 4-methoxybenzyl mercaptan under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability, while the methoxybenzyl group may influence lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide: Similar structure but with a phenyl group instead of a benzyl group.
N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]acetamide is unique due to the combination of fluorine atoms, a methoxybenzyl group, and a sulfanyl linkage. This combination can result in distinct chemical and physical properties, such as increased stability, enhanced biological activity, and specific reactivity patterns.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-2-[(4-methoxyphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c1-21-12-7-5-11(6-8-12)9-22-10-15(20)19-16-13(17)3-2-4-14(16)18/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFLEDVLOGMJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5774534.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5774539.png)


![N-[3-(benzyloxy)-4-methoxybenzyl]-3-fluoroaniline](/img/structure/B5774578.png)

![N-[(pyridin-3-ylmethyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B5774606.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5774608.png)

![S-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl] 2-chlorobenzenecarbothioate](/img/structure/B5774613.png)
